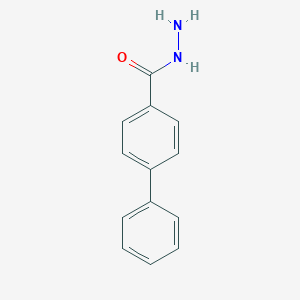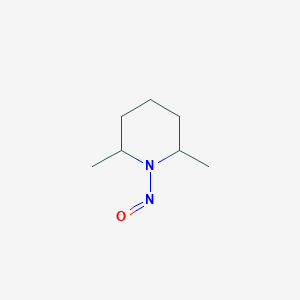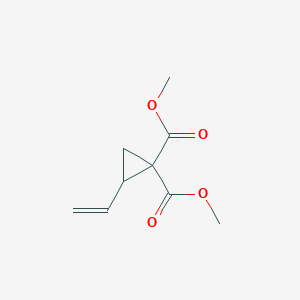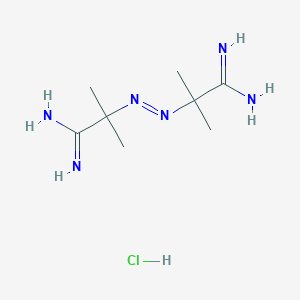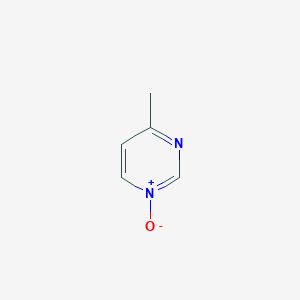
4-Methylpyrimidine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpyrimidine 1-oxide is a compound that has been extensively studied in scientific research due to its various applications in biochemistry and physiology. This compound is a pyrimidine derivative that has been synthesized using different methods, and its mechanism of action has been investigated in detail. In
Mechanism Of Action
The mechanism of action of 4-Methylpyrimidine 1-oxide has been investigated in detail. It is known to undergo oxidation reactions in the presence of different enzymes, including cytochrome P450 enzymes. These reactions result in the formation of different metabolites, which can have different biological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Methylpyrimidine 1-oxide have been studied in different systems. It has been shown to have antioxidant properties, and it has been used as a model compound to investigate the mechanism of action of different enzymes. In addition, it has been shown to have anti-inflammatory properties, and it has been used in the treatment of different inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Methylpyrimidine 1-oxide in lab experiments include its availability, stability, and ease of handling. It is also a relatively inexpensive compound, which makes it an attractive choice for different research projects. However, one of the limitations of using 4-Methylpyrimidine 1-oxide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for further research on 4-Methylpyrimidine 1-oxide. One area of research is the investigation of its potential as a therapeutic agent in different diseases, including cancer and inflammation. Another area of research is the development of new methods for the synthesis of 4-Methylpyrimidine 1-oxide, which can improve its yield and purity. Additionally, the investigation of the mechanism of action of 4-Methylpyrimidine 1-oxide in different biological systems can lead to a better understanding of its biological effects.
In conclusion, 4-Methylpyrimidine 1-oxide is a compound that has been extensively studied in scientific research due to its various applications in biochemistry and physiology. It can be synthesized using different methods, and its mechanism of action has been investigated in detail. It has several biochemical and physiological effects, and it has been used as a model compound to study the mechanism of action of different enzymes. While it has advantages for use in lab experiments, its potential toxicity is a limitation. There are several future directions for further research on 4-Methylpyrimidine 1-oxide, including investigating its potential as a therapeutic agent and developing new methods for its synthesis.
Synthesis Methods
The synthesis of 4-Methylpyrimidine 1-oxide can be achieved using different methods. One of the most common methods is the reaction of 4-methylpyrimidine with hydrogen peroxide in the presence of a catalyst. This reaction results in the formation of 4-Methylpyrimidine 1-oxide. Other methods include the reaction of 4-methylpyrimidine with ozone or with other oxidizing agents.
Scientific Research Applications
4-Methylpyrimidine 1-oxide has been extensively studied in scientific research due to its various applications. It is commonly used as a reagent in organic synthesis, and it has been used in the synthesis of different compounds. In biochemistry, 4-Methylpyrimidine 1-oxide has been used as a model compound to study the mechanism of action of different enzymes. It has also been used as a substrate for different enzymes, including cytochrome P450 enzymes.
properties
CAS RN |
17758-54-2 |
|---|---|
Product Name |
4-Methylpyrimidine 1-oxide |
Molecular Formula |
C5H6N2O |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
4-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C5H6N2O/c1-5-2-3-7(8)4-6-5/h2-4H,1H3 |
InChI Key |
XHAWKANOBZBYLQ-UHFFFAOYSA-N |
SMILES |
CC1=NC=[N+](C=C1)[O-] |
Canonical SMILES |
CC1=NC=[N+](C=C1)[O-] |
synonyms |
Pyrimidine, 4-methyl-, 1-oxide (6CI,7CI,8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






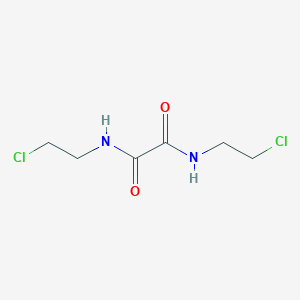
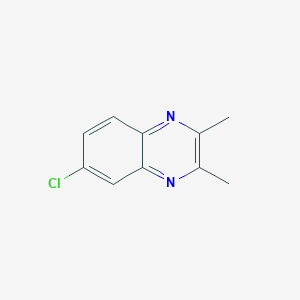
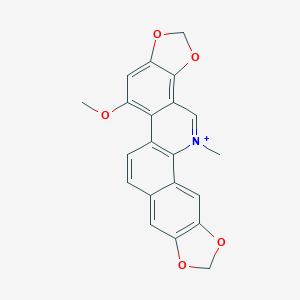
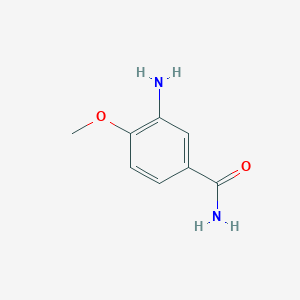
![Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B96671.png)

